molecular formula C7H5ClN2 B1265954 2-Amino-4-chlorobenzonitrile CAS No. 38487-86-4

2-Amino-4-chlorobenzonitrile

Cat. No.: B1265954
CAS No.: 38487-86-4
M. Wt: 152.58 g/mol
InChI Key: UZHALXIAWJOLLR-UHFFFAOYSA-N
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Biological Activity

2-Amino-4-chlorobenzonitrile (ACBN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article explores the biological activity of ACBN, focusing on its mechanisms of action, therapeutic potentials, and research findings.

Chemical Structure and Properties

This compound has the chemical formula C7_7H5_5ClN2_2. Its structure features an amino group (-NH2_2) and a chlorobenzene ring, which contribute to its reactivity and biological properties. The compound exhibits both nucleophilic and electrophilic characteristics, making it versatile in various chemical reactions .

The biological activity of ACBN is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Protein Synthesis Inhibition : ACBN can inhibit protein synthesis by binding to functional groups on biomolecules, potentially affecting cellular processes.
  • Electrophilic Properties : The presence of the amino group allows ACBN to act as a nucleophile, which may facilitate interactions with electrophilic sites on proteins or nucleic acids .

Antimicrobial Activity

Research has indicated that ACBN possesses antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's effectiveness varies with concentration and the specific type of bacteria tested.

Antiparasitic Activity

ACBN has also been evaluated for its antiparasitic activity. In vitro studies have demonstrated its ability to inhibit certain parasitic organisms, which is crucial for developing new treatments for diseases such as malaria .

Case Studies and Research Findings

  • Antiparasitic Optimization : A study focused on optimizing compounds related to ACBN revealed that modifications in the molecular structure could enhance solubility and metabolic stability while maintaining antiparasitic efficacy. This highlights the potential for developing more effective drugs based on ACBN derivatives .
  • Chemical Reactions : ACBN has been used in various chemical reactions, including the synthesis of quinazoline derivatives through carbon dioxide fixation. This process showcases its versatility as a precursor in pharmaceutical synthesis .
  • Spectroscopic Analysis : Spectroscopic studies have provided insights into the molecular interactions of ACBN. For instance, FTIR analysis identified characteristic peaks associated with functional groups, confirming its structural integrity and potential reactivity .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialInhibits growth of various bacterial strains
AntiparasiticEffective against certain parasites (e.g., malaria)
Chemical ReactivityParticipates in nucleophilic substitution reactions
Spectroscopic PropertiesCharacteristic peaks observed in FTIR analysis

Properties

IUPAC Name

2-amino-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHALXIAWJOLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068109
Record name Benzonitrile, 2-amino-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38487-86-4
Record name 2-Amino-4-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38487-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-4-chloro-
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Record name Benzonitrile, 2-amino-4-chloro-
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Record name Benzonitrile, 2-amino-4-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chlorobenzonitrile
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Synthesis routes and methods

Procedure details

85.3 g of 2-amino-4-chlorobenzamide obtained in Step (1) was dissolved in 350 ml of pyridine, and to the resulting solution, while maintaining it at 10° to 20° C., there was added dropwise 92 g of phosphorus oxychloride. After being reacted at room temperature for 1 hour, the reaction mixture was poured into ice water. The crystals thus-deposited were collected by filtration, washed with water and dried. Yield: 39 g (51.1%).
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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